Dehydrogoniothalamin
CAS No.: 32065-58-0
Cat. No.: VC18970752
Molecular Formula: C13H10O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32065-58-0 |
|---|---|
| Molecular Formula | C13H10O2 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 6-[(E)-2-phenylethenyl]pyran-2-one |
| Standard InChI | InChI=1S/C13H10O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H/b10-9+ |
| Standard InChI Key | PJQXIFKFVCLVQK-MDZDMXLPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=CC=CC(=O)O2 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=CC(=O)O2 |
Introduction
Discovery and Natural Occurrence
Dehydrogoniothalamin was first reported in 2004 through crystallographic analysis , though its initial isolation from a natural source occurred in 2010 from the roots of Goniothalamus umbrosus Sinclair . The compound co-occurs with goniothalamin and 5-acetoxygoniothalamin in this plant species, which belongs to the Annonaceae family known for producing bioactive styryl lactones . Unlike its analogs, dehydrogoniothalamin features a conjugated α,β-unsaturated carbonyl system, a structural motif often associated with biological activity in natural products .
The isolation process involved ethanolic extraction followed by chromatographic separation, yielding three major compounds. Structural elucidation relied on spectroscopic techniques, including NMR and mass spectrometry, complemented by X-ray crystallography . This dual methodology confirmed the compound’s molecular formula (C₁₃H₁₀O₂) and stereochemical configuration .
Structural Characterization
Molecular Geometry
Dehydrogoniothalamin crystallizes in the orthorhombic system with space group Pbca . Key structural parameters include:
| Crystal Data | Values |
|---|---|
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 10.0406(15) Å |
| b = 13.420(2) Å | |
| c = 15.040(2) Å | |
| Volume | 2026.5(5) ų |
| Z (Formula Units/Unit Cell) | 8 |
| Density (Calculated) | 1.299 Mg/m³ |
The molecule adopts a nearly planar conformation, with a dihedral angle of 8.54(6)° between the pyrone and benzene rings . The trans configuration of the C7=C8 double bond in the phenylethylene side chain minimizes steric hindrance, contributing to this planarity .
Intermolecular Interactions
Crystal packing is stabilized by intermolecular C–H···O hydrogen bonds, forming one-dimensional zigzag chains along the100 direction . These interactions involve:
-
H8A (from C8) donating to O1 (carbonyl oxygen) of an adjacent molecule (H···O = 2.52 Å)
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H10 (from C10) donating to O2 (pyrone oxygen) of a neighboring unit (H···O = 2.57 Å)
These interactions create a robust supramolecular architecture, potentially influencing the compound’s physicochemical stability .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (CDCl₃, 400 MHz) :
-
δ 7.68 (d, J = 15.6 Hz, H-7): Trans-coupled vinyl proton
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δ 6.42 (d, J = 15.6 Hz, H-8): Confirms trans double bond configuration
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δ 6.30 (s, H-3): Pyrone ring proton
¹³C NMR data corroborate the α,β-unsaturated lactone system, with carbonyl carbons at δ 164.2 (C-1) and δ 161.5 (C-4) .
X-ray Diffraction Analysis
The compound’s absolute configuration was unambiguously determined via single-crystal X-ray diffraction . Refinement parameters:
| Refinement Metric | Value |
|---|---|
| R Factor | 0.044 |
| wR Factor | 0.126 |
| Data-to-Parameter Ratio | 16.9 |
| Goodness-of-Fit (S) | 1.06 |
The low R value and high data-to-parameter ratio validate the structural model’s accuracy .
Comparative Analysis with Analogous Compounds
Dehydrogoniothalamin belongs to the styryl lactone family, sharing structural similarities with goniothalamin and 5-acetoxygoniothalamin . Key distinctions include:
-
Conjugation System: The α,β-unsaturated carbonyl group in dehydrogoniothalamin extends conjugation compared to saturated analogs.
-
Crystal Packing: Unlike goniothalamin’s herringbone packing, dehydrogoniothalamin forms linear chains via C–H···O interactions .
-
Thermal Stability: Higher melting point (115–116°C) versus goniothalamin’s 98–100°C, suggesting enhanced lattice energy .
Research Gaps and Future Directions
While dehydrogoniothalamin’s structure is well-characterized, biological activity data remain sparse compared to related compounds like goniothalamin, which shows cytotoxic properties . Recommended research priorities:
-
Bioactivity Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory potential using in vitro models.
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Synthetic Modification: Explore derivatization at C-6 to enhance solubility or target specificity.
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Biosynthetic Pathways: Investigate polyketide synthase involvement in its natural production.
The compound’s rigid planar structure and conjugated system position it as a promising scaffold for medicinal chemistry applications, warranting further investigation .
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